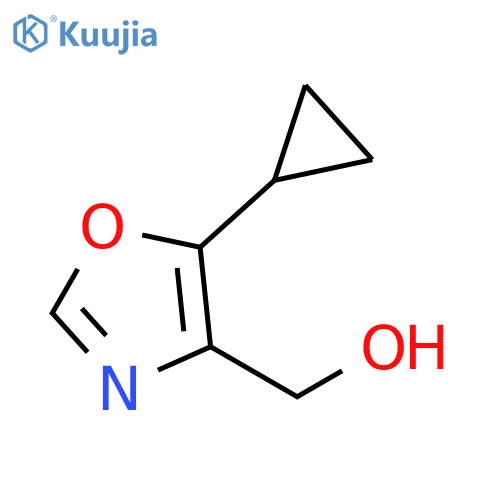

Cas no 1511146-38-5 ((5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL)

(5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL 化学的及び物理的性質

名前と識別子

-

- (5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL

- (5-cyclopropyloxazol-4-yl)methanol

- 4-Oxazolemethanol, 5-cyclopropyl-

- CS-0308574

- AT18718

- 1511146-38-5

- EN300-1246329

- AKOS017696620

-

- インチ: 1S/C7H9NO2/c9-3-6-7(5-1-2-5)10-4-8-6/h4-5,9H,1-3H2

- InChIKey: OUOYGFGCOYOZKI-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CC2)=C(CO)N=C1

計算された属性

- せいみつぶんしりょう: 139.063328530g/mol

- どういたいしつりょう: 139.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 46.3Ų

(5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256305-1g |

(5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL |

1511146-38-5 | 95% | 1g |

$620 | 2024-06-06 | |

| Enamine | EN300-1246329-0.5g |

(5-cyclopropyl-1,3-oxazol-4-yl)methanol |

1511146-38-5 | 95% | 0.5g |

$557.0 | 2023-06-08 | |

| Enamine | EN300-1246329-0.25g |

(5-cyclopropyl-1,3-oxazol-4-yl)methanol |

1511146-38-5 | 95% | 0.25g |

$353.0 | 2023-06-08 | |

| Enamine | EN300-1246329-250mg |

(5-cyclopropyl-1,3-oxazol-4-yl)methanol |

1511146-38-5 | 95.0% | 250mg |

$353.0 | 2023-10-02 | |

| Aaron | AR01DW5M-250mg |

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol |

1511146-38-5 | 95% | 250mg |

$233.00 | 2025-02-09 | |

| Enamine | EN300-1246329-0.1g |

(5-cyclopropyl-1,3-oxazol-4-yl)methanol |

1511146-38-5 | 95% | 0.1g |

$248.0 | 2023-06-08 | |

| 1PlusChem | 1P01DVXA-250mg |

(5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL |

1511146-38-5 | 95% | 250mg |

$268.00 | 2024-06-20 | |

| Enamine | EN300-1246329-5.0g |

(5-cyclopropyl-1,3-oxazol-4-yl)methanol |

1511146-38-5 | 95% | 5g |

$2070.0 | 2023-06-08 | |

| A2B Chem LLC | AX26718-1g |

(5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL |

1511146-38-5 | 95% | 1g |

$787.00 | 2024-04-20 | |

| Aaron | AR01DW5M-5g |

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol |

1511146-38-5 | 95% | 5g |

$1605.00 | 2025-02-09 |

(5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

2. Book reviews

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

8. Book reviews

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

(5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOLに関する追加情報

Introduction to (5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL and Its Significance in Modern Chemical Research

(5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL (CAS No. 1511146-38-5) is a compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This heterocyclic alcohol, featuring a cyclopropyl group attached to an oxazole ring, has opened new avenues in the development of novel therapeutic agents and agrochemicals.

The compound's molecular structure, characterized by a highly strained cyclopropyl moiety and an electron-deficient oxazole ring, makes it an intriguing candidate for further investigation. The oxazole ring, known for its stability and biological activity, is often employed in medicinal chemistry for its ability to interact with biological targets. The presence of the cyclopropyl group introduces additional rigidity to the molecule, which can influence its binding affinity and pharmacokinetic properties.

In recent years, there has been a surge in research focused on developing new scaffolds for drug discovery. (5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL stands out as a promising intermediate in this context. Its synthesis involves strategic functionalization of the oxazole core, which can be modified to introduce various pharmacophores. This flexibility makes it a valuable building block for designing molecules with tailored biological activities.

One of the most compelling aspects of this compound is its potential application in the development of antimicrobial agents. The oxazole ring has been shown to exhibit broad-spectrum antimicrobial activity, making it an attractive scaffold for combating resistant bacterial strains. The cyclopropyl group further enhances this potential by contributing to the molecule's overall bioavailability and metabolic stability.

Recent studies have highlighted the importance of (5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL in the synthesis of novel antifungal compounds. The combination of the oxazole ring's electron-deficient nature and the cyclopropyl group's steric hindrance provides a unique framework that can interact effectively with fungal cell membranes. This interaction disrupts essential fungal processes, leading to increased efficacy against pathogenic fungi.

The compound's potential extends beyond antimicrobial applications. It has also shown promise in the development of agrochemicals, where its structural features contribute to enhanced pest resistance and crop protection. The cyclopropyl group's stability under environmental conditions ensures that the compound remains effective over prolonged periods, making it a valuable asset in sustainable agriculture.

In addition to its biological applications, (5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL has been explored for its role in material science. The oxazole ring's ability to form coordination complexes with metal ions makes it useful in designing metal-organic frameworks (MOFs) and other advanced materials. These materials have applications in catalysis, gas storage, and separation technologies.

The synthesis of (5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that researchers can conduct further studies without compromising on quality. The process typically involves cyclization reactions followed by functional group transformations to introduce the cyclopropyl moiety.

The compound's chemical reactivity has also been leveraged in the development of novel synthetic strategies. For instance, its ability to undergo nucleophilic substitution reactions has been exploited to introduce various substituents at different positions on the oxazole ring. This versatility allows for the creation of a diverse library of derivatives with distinct biological activities.

The growing interest in (5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL underscores its importance as a research tool and potential drug candidate. Ongoing studies are focused on optimizing its synthesis and exploring new applications in drug discovery and material science. As our understanding of its properties continues to expand, so too does its potential to contribute to advancements in various scientific fields.

In conclusion, (5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL (CAS No. 1511146-38-5) is a multifaceted compound with significant implications for modern chemical research. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents and advanced materials. As research progresses, we can expect further insights into its potential applications across multiple scientific disciplines.

1511146-38-5 ((5-CYCLOPROPYL-1,3-OXAZOL-4-YL)METHANOL) 関連製品

- 2172391-87-4(2-{7,7,9,9-tetramethylspiro4.5decan-1-yl}ethan-1-amine)

- 1935103-86-8(1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde)

- 2230875-10-0(6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine)

- 100004-81-7(3-(2-methoxyphenyl)pyridine-4-carboxylic Acid)

- 23957-21-3(4-bromo-2,6-dimethoxyaniline)

- 1021255-61-7(N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

- 151276-10-7(1,2-dichloro-4-(trifluoromethoxy)benzene)

- 1903838-12-9(tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate)

- 2138279-36-2(5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine)

- 1804440-81-0(Methyl 4-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-5-acetate)